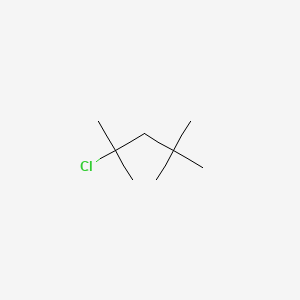

2-Chloro-2,4,4-trimethylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2,4,4-trimethylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMQIMYDFATMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976629 | |

| Record name | 2-Chloro-2,4,4-trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6111-88-2 | |

| Record name | 2-Chloro-2,4,4-trimethyl-pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,4,4-trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-2,4,4-trimethylpentane from 2,4,4-trimethyl-2-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-2,4,4-trimethylpentane from its corresponding tertiary alcohol, 2,4,4-trimethyl-2-pentanol (B108734). The synthesis proceeds via a unimolecular nucleophilic substitution (SN1) reaction, a fundamental transformation in organic chemistry. This document outlines the reaction mechanism, a detailed experimental protocol adapted from a similar synthesis, and expected product characteristics.

Reaction Principle and Mechanism

The conversion of a tertiary alcohol to an alkyl halide using a hydrohalic acid is a classic example of an SN1 reaction.[1] The reaction mechanism involves the formation of a stable carbocation intermediate.[1]

The reaction between 2,4,4-trimethyl-2-pentanol and concentrated hydrochloric acid proceeds in three key steps:

-

Protonation of the Alcohol: The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid like HCl, the lone pair of electrons on the oxygen atom abstracts a proton, forming a protonated alcohol (an oxonium ion). This converts the hydroxyl group into a good leaving group (water).[1]

-

Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation. This is the rate-determining step of the SN1 mechanism.[1]

-

Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, attacks the electrophilic carbocation, forming the final product, this compound.[1]

The overall reaction is as follows:

(CH₃)₃CCH₂C(CH₃)₂OH + HCl → (CH₃)₃CCH₂C(CH₃)₂Cl + H₂O

Experimental Protocol

The following experimental protocol is adapted from the well-established synthesis of tert-butyl chloride from tert-butanol, a structurally similar tertiary alcohol.[2][3] This procedure is expected to yield the desired product in good to excellent yields.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 2,4,4-trimethyl-2-pentanol | 130.23 | ~0.81 | ~143 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~1.18 | - |

| Sodium Bicarbonate (5% aqueous solution) | 84.01 | - | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

| This compound (Product) | 148.67 | ~0.87 | ~145-147 |

Procedure:

-

Reaction Setup: In a separatory funnel, combine 2,4,4-trimethyl-2-pentanol and an excess of cold, concentrated hydrochloric acid. A molar ratio of approximately 1:2 of alcohol to HCl is recommended.

-

Reaction: Stopper the separatory funnel and shake the mixture vigorously for 10-15 minutes, periodically venting to release any pressure buildup. The reaction is typically carried out at room temperature.[3]

-

Phase Separation: Allow the mixture to stand until two distinct layers form. The upper organic layer contains the product, this compound, and the lower layer is the aqueous phase.[2]

-

Workup - Aqueous Wash: Carefully separate the layers and discard the lower aqueous layer. Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid. Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.[2][3]

-

Workup - Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any remaining water and dissolved inorganic impurities.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Isolation and Purification: Decant or filter the dried organic liquid into a distillation apparatus. Purify the this compound by simple distillation. Collect the fraction boiling in the expected range (approximately 145-147 °C). A yield of 78-88% can be anticipated based on analogous reactions.[2]

Data Presentation

Table 1: Reactant and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Starting Material | 2,4,4-trimethyl-2-pentanol | C₈H₁₈O | 130.23 | ~143 |

| Product | This compound | C₈H₁₇Cl | 148.67 | ~145-147 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Singlet for the nine protons of the tert-butyl group [-C(CH₃)₃] - Singlet for the two protons of the methylene (B1212753) group [-CH₂-] - Singlet for the six protons of the two methyl groups attached to the carbon bearing the chlorine atom [-C(CH₃)₂Cl] |

| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group - Signal for the primary carbons of the tert-butyl group - Signal for the methylene carbon - Signal for the quaternary carbon bearing the chlorine atom - Signal for the primary carbons attached to the carbon with the chlorine atom |

| IR Spectroscopy | - C-H stretching vibrations (alkane) around 2850-3000 cm⁻¹ - C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹ - Absence of a broad O-H stretch around 3200-3600 cm⁻¹, indicating the conversion of the alcohol. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 148 and an M+2 peak at m/z 150 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. - Fragmentation pattern showing the loss of a tert-butyl group or a chlorine atom. |

Visualizations

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2,4,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-2,4,4-trimethylpentane (CAS No. 6111-88-2), a halogenated alkane. This document consolidates key data including its structural details, physical constants, and chemical reactivity. Special attention is given to its characteristic elimination reactions. Methodologies for its synthesis are discussed, and a representative reaction pathway is visualized. This guide is intended to serve as a foundational resource for professionals in research and development who may utilize or encounter this compound in their work.

Chemical Identity and Structure

This compound is a tertiary alkyl halide. Its structure consists of a pentane (B18724) backbone with two methyl groups at position 2 and another two at position 4, with a chlorine atom also attached to the second carbon.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6111-88-2[1] |

| Molecular Formula | C₈H₁₇Cl[2] |

| Molecular Weight | 148.67 g/mol [3] |

| Canonical SMILES | CC(C)(C)CC(C)(C)Cl |

| InChI Key | MJMQIMYDFATMEH-UHFFFAOYSA-N[1] |

Physical Properties

The physical properties of this compound are summarized in the table below. It is a colorless liquid under standard conditions.

| Property | Value | Source |

| Melting Point | -26 °C | --INVALID-LINK-- |

| Boiling Point | 147 - 148.5 °C | Stenutz, Guidechem |

| Density | 0.864 - 0.8746 g/cm³ | Guidechem, ChemicalBook |

| Refractive Index | 1.423 - 1.4308 | Guidechem, ChemicalBook |

| Vapor Pressure | 5.3 ± 0.3 mmHg at 25°C (Predicted) | Guidechem |

| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane, benzene, and toluene.[4] | Qualitative |

Chemical Properties and Reactivity

As a tertiary alkyl halide, the chemistry of this compound is dominated by its susceptibility to nucleophilic substitution and, more prominently, elimination reactions. The bulky tert-butyl group creates significant steric hindrance around the reactive carbon center.

Stability

The compound is stable under standard conditions. However, like other alkyl halides, it may be sensitive to heat and light over prolonged periods and can be incompatible with strong oxidizing and reducing agents.

Reactivity and Key Reactions

Due to the tertiary nature of the carbocation that would be formed upon the departure of the chloride ion, this compound is prone to reactions that proceed via a carbocation intermediate, namely Sₙ1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination).

Elimination (E1) Reaction:

The E1 reaction is a major pathway for this compound, especially in the presence of a weak base and heat. The reaction proceeds in a two-step mechanism:

-

Formation of a Carbocation: The carbon-chlorine bond breaks heterolytically to form a stable tertiary carbocation. This is the rate-determining step.

-

Deprotonation: A weak base abstracts a proton from a carbon atom adjacent (beta) to the carbocation, leading to the formation of an alkene.

Two possible alkene products can be formed from the E1 elimination of this compound: the more substituted (Zaitsev) product and the less substituted (Hofmann) product. Due to the significant steric hindrance from the tert-butyl group, the major product is often the less substituted alkene, 2,4,4-trimethyl-1-pentene, as this pathway avoids steric strain in the transition state leading to the product.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from 2,4,4-Trimethyl-2-pentanol.

Materials:

-

2,4,4-Trimethyl-2-pentanol

-

Concentrated Hydrochloric Acid (~12 M)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel, round-bottom flask, distillation apparatus

Procedure:

-

In a separatory funnel, combine one equivalent of 2,4,4-Trimethyl-2-pentanol with approximately three equivalents of cold, concentrated hydrochloric acid.

-

Stopper the funnel and shake gently, frequently venting to release pressure. Continue shaking for 10-15 minutes.

-

Allow the mixture to stand until two distinct layers separate. The upper layer is the organic product.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution (to neutralize excess acid; watch for effervescence), and finally with saturated sodium chloride solution (to begin the drying process). After each wash, allow the layers to separate and discard the aqueous layer.

-

Transfer the crude organic product to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Decant or filter the dried liquid into a round-bottom flask for purification by simple distillation. Collect the fraction boiling in the expected range (approx. 147-149 °C).

-

Characterize the final product by spectroscopic methods (NMR, IR) to confirm its identity and purity.

The following diagram illustrates the workflow for this synthesis protocol.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR

The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule.

-

A singlet corresponding to the nine protons of the tert-butyl group (-C(CH₃)₃) at C4.

-

A singlet for the methylene (B1212753) protons (-CH₂-) at C3.

-

A singlet for the six protons of the two methyl groups at C2.

¹³C NMR

The carbon NMR spectrum should display distinct signals for each chemically non-equivalent carbon atom.

-

A signal for the quaternary carbon at C2, bonded to the chlorine atom (expected to be downfield).

-

A signal for the methylene carbon at C3.

-

A signal for the quaternary carbon at C4.

-

Signals for the methyl carbons at C2 and C4.

Infrared (IR) Spectroscopy

Key expected absorption bands include:

-

C-H stretching (alkane): Strong bands in the 2850-3000 cm⁻¹ region.

-

C-H bending: Bands in the 1350-1480 cm⁻¹ region. A characteristic split band around 1370 cm⁻¹ and 1390 cm⁻¹ would indicate the presence of a tert-butyl group and a gem-dimethyl group.

-

C-Cl stretching: A band in the fingerprint region, typically between 550-750 cm⁻¹, which may be of weak to medium intensity.

Reaction Pathway Visualization

The E1 elimination of this compound proceeds through a tertiary carbocation intermediate to yield two possible alkene products. The pathway is illustrated below.

Caption: E1 elimination pathway of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from incompatible materials.

Conclusion

This guide has summarized the essential physical and chemical properties of this compound. The data presented, including its reactivity profile dominated by E1 elimination, provides a solid foundation for its application in a research and development context. While detailed experimental and spectroscopic data are limited in the public domain, the provided general methodologies and predicted spectral characteristics offer valuable guidance for laboratory work involving this compound.

References

An In-Depth Technical Guide to the Formation of 2-Chloro-2,4,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the formation of 2-chloro-2,4,4-trimethylpentane. The synthesis of this tertiary alkyl halide is a classic example of electrophilic addition of a hydrogen halide to a branched alkene, governed by Markovnikov's rule and the stability of the resulting carbocation intermediate. This document will delve into the core principles of the reaction, present available quantitative data in a structured format, and provide a detailed experimental methodology. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the process.

Introduction

This compound is a halogenated alkane with significant applications in organic synthesis, serving as a precursor for various chemical transformations. Its formation is primarily achieved through the hydrochlorination of diisobutylene, a readily available industrial product derived from the dimerization of isobutylene. Diisobutylene is typically a mixture of two isomers: 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. The reaction with hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism, a fundamental concept in organic chemistry. Understanding the intricacies of this mechanism, including regioselectivity and the potential for side reactions, is crucial for optimizing the synthesis and ensuring the purity of the final product.

Reaction Mechanism

The formation of this compound from either isomer of diisobutylene is a two-step process initiated by the electrophilic attack of the hydrogen ion (proton) from HCl on the alkene's double bond.

Step 1: Protonation and Formation of a Carbocation

The pi (π) electrons of the carbon-carbon double bond act as a nucleophile, attacking the electrophilic hydrogen of HCl. This results in the formation of a new carbon-hydrogen bond and a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that is already bonded to more hydrogen atoms. This ensures the formation of the most stable carbocation.

In the case of 2,4,4-trimethyl-1-pentene , the proton adds to the terminal CH2 group (C1), leading to the formation of a highly stable tertiary carbocation at C2.

For 2,4,4-trimethyl-2-pentene , protonation of the C2-C3 double bond can theoretically lead to two different tertiary carbocations. However, the carbocation at the C2 position is the same stable tertiary carbocation formed from the other isomer.

Step 2: Nucleophilic Attack by Chloride Ion

The chloride ion (Cl-), now acting as a nucleophile, attacks the positively charged carbon of the carbocation intermediate. This results in the formation of the final product, this compound.

Due to the high stability of the tertiary carbocation intermediate, the reaction proceeds readily and typically does not involve carbocation rearrangements.

Quantitative Data

While specific kinetic data for the hydrochlorination of diisobutylene is not extensively reported in readily available literature, the reaction is known to be rapid and proceed with high yield under appropriate conditions. The following table summarizes typical physical and chemical properties of the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2,4,4-Trimethyl-1-pentene | C8H16 | 112.21 | 101.4 | 0.715 |

| 2,4,4-Trimethyl-2-pentene | C8H16 | 112.21 | 104.9 | 0.723 |

| Hydrogen Chloride | HCl | 36.46 | -85.05 | 1.187 (liquid) |

| This compound | C8H17Cl | 148.67 | 143-144 | 0.864 |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound from diisobutylene.

Materials:

-

Diisobutylene (mixture of isomers)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl2) or Sodium Sulfate (Na2SO4)

-

Sodium Bicarbonate (NaHCO3) solution (5% w/v)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a measured amount of diisobutylene.

-

Addition of HCl: Slowly add an excess of concentrated hydrochloric acid to the diisobutylene with constant stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature. Cooling the flask in an ice bath may be necessary.

-

Reaction Time: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel. Two layers will be observed: the upper organic layer containing the product and the lower aqueous layer.

-

Separate the organic layer and wash it sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

-

Dry the organic layer over an anhydrous drying agent like calcium chloride or sodium sulfate.

-

-

Purification:

-

Filter the dried organic layer to remove the drying agent.

-

Purify the crude product by distillation. Collect the fraction boiling in the range of 143-144 °C.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The absence of signals in the olefinic region (around 4.5-6.0 ppm) would indicate the completion of the reaction.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the product molecule.

-

IR Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups and a C-Cl stretching vibration, typically in the fingerprint region (below 800 cm⁻¹). The disappearance of the C=C stretching peak (around 1640-1680 cm⁻¹) from the starting material is another indicator of a successful reaction.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the electrophilic addition mechanism for the formation of this compound from 2,4,4-trimethyl-1-pentene.

Caption: Electrophilic addition of HCl to 2,4,4-trimethyl-1-pentene.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Potential Side Reactions

Under the described reaction conditions, the formation of this compound is the major pathway. However, potential side reactions, though generally minor, could include:

-

Polymerization: Although less likely with a strong acid like HCl compared to sulfuric acid, some acid-catalyzed polymerization of the alkene could occur, especially at elevated temperatures.

-

Elimination: The tertiary alkyl halide product could undergo elimination to reform an alkene, but this is generally favored by basic conditions and higher temperatures, not the acidic conditions of the synthesis.

Careful control of reaction temperature and the use of excess HCl can help to minimize these side reactions.

Conclusion

The synthesis of this compound via the hydrochlorination of diisobutylene is a robust and efficient method that relies on the principles of electrophilic addition and carbocation stability. By following a well-defined experimental protocol and understanding the underlying reaction mechanism, researchers and drug development professionals can reliably produce this valuable chemical intermediate. The provided data and visualizations serve as a comprehensive guide for the successful execution and understanding of this important organic transformation.

An In-Depth Technical Guide to the Stability and Structure of the 2,4,4-Trimethyl-2-pentyl Cation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the stability and structure of the 2,4,4-trimethyl-2-pentyl cation. While direct experimental data for this specific carbocation is not extensively available in published literature, its properties can be thoroughly understood through the well-established principles of physical organic chemistry, supported by data from analogous structures. This document will delve into the theoretical framework of its stability, its structural characteristics, potential rearrangement pathways, and the experimental protocols used to study such reactive intermediates.

Introduction to Carbocation Stability

Carbocations are pivotal reactive intermediates in a vast array of chemical transformations, including those central to pharmaceutical synthesis and biological processes. Their stability is a critical determinant of reaction pathways and product distributions. The stability of a carbocation is primarily influenced by two key factors: inductive effects and hyperconjugation.[1][2][3]

-

Inductive Effects: Alkyl groups are electron-donating, and they stabilize an adjacent positive charge by pushing electron density through the sigma bonds. The more alkyl groups attached to the carbocationic center, the greater the stabilization.[4][5]

-

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. This delocalization spreads the positive charge over a larger volume, thereby increasing stability.[1][6]

Consequently, the general order of carbocation stability is tertiary > secondary > primary > methyl.[1][3][6][7]

Structure and Stability of the 2,4,4-Trimethyl-2-pentyl Cation

The 2,4,4-trimethyl-2-pentyl cation is a tertiary carbocation. Its structure features a central positively charged carbon atom bonded to a methyl group, an ethyl group, and a tert-butyl group.

Structure:

Based on its classification as a tertiary carbocation, the 2,4,4-trimethyl-2-pentyl cation is expected to be a relatively stable species. The three alkyl groups attached to the carbocationic center provide significant stabilization through both inductive effects and hyperconjugation.

Quantitative Analysis of Tertiary Carbocation Stability

To provide a quantitative context for the stability of the 2,4,4-trimethyl-2-pentyl cation, the following table summarizes key thermodynamic data for a series of analogous tertiary carbocations. Hydride ion affinity (HIA) is a common measure of carbocation stability; a lower HIA indicates greater stability.[8][9][10][11]

| Carbocation | Class | Gas-Phase Hydride Ion Affinity (kcal/mol) | Dissociation Enthalpy of R-Cl (kJ/mol) | Reference(s) |

| tert-Butyl | Tertiary | ~231 | 690 | [12] |

| tert-Amyl | Tertiary | ~225 | Not Available | [2] |

| 2-Methyl-2-butyl | Tertiary | Not Available | Not Available | |

| 2,4,4-Trimethyl-2-pentyl | Tertiary | (Estimated ~220-225) | Not Available |

Note: The hydride ion affinity for the 2,4,4-trimethyl-2-pentyl cation is an estimate based on the trend of increasing stability with increasing alkyl substitution.

Potential Rearrangement Pathways

Carbocations are prone to rearrangements to form more stable isomers.[13][14][15][16] These rearrangements typically occur via 1,2-hydride or 1,2-alkyl shifts.[14][15][17]

The 2,4,4-trimethyl-2-pentyl cation is already a tertiary carbocation. Any potential rearrangement would need to lead to a carbocation of equal or greater stability. Let's analyze the potential shifts:

-

1,2-Hydride Shift: A hydride shift from the adjacent methylene (B1212753) group (C3) would lead to a secondary carbocation, which is less stable. Therefore, this is an unfavorable process.

-

1,2-Methyl Shift: A methyl shift from the quaternary C4 position is a possibility. This would result in the formation of the 2,3,4,4-tetramethyl-2-pentyl cation, which is also a tertiary carbocation. The relative stability of these two tertiary carbocations would be very similar, and an equilibrium might be established under specific conditions.

The following diagram illustrates the formation of the 2,4,4-trimethyl-2-pentyl cation and its potential, albeit likely energetically neutral, rearrangement.

Experimental Protocols for Carbocation Characterization

The direct observation and characterization of carbocations require specialized techniques due to their high reactivity. The use of superacids at low temperatures allows for the preparation of long-lived carbocations that can be studied by spectroscopic methods.[18][19][20][21][22][23]

General Protocol for Carbocation Generation in Superacids

Objective: To generate the 2,4,4-trimethyl-2-pentyl cation from its corresponding alcohol or alkene precursor for spectroscopic analysis.

Materials:

-

Precursor: 2,4,4-trimethyl-2-pentanol or 2,4,4-trimethyl-2-pentene

-

Superacid system: A mixture of antimony pentafluoride (SbF5) and fluorosulfuric acid (HSO3F), often referred to as "Magic Acid," or SbF5 in sulfuryl chloride fluoride (B91410) (SO2ClF).[18]

-

Solvent: SO2ClF or SO2F2

-

NMR tubes designed for low-temperature measurements

-

Dry ice/acetone or liquid nitrogen bath

Procedure:

-

Preparation of the Superacid Solution: In a glovebox under an inert atmosphere, a solution of SbF5 in SO2ClF is prepared at low temperature (typically -78 °C).

-

Introduction of the Precursor: A pre-cooled solution of the precursor (2,4,4-trimethyl-2-pentanol or 2,4,4-trimethyl-2-pentene) in SO2ClF is slowly added to the vigorously stirred superacid solution at -78 °C.

-

Cation Formation: The precursor will ionize in the superacid medium to form the corresponding carbocation.

-

NMR Sample Preparation: The resulting solution containing the carbocation is transferred to a pre-cooled NMR tube for analysis.

NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of the 2,4,4-trimethyl-2-pentyl cation to confirm its structure.

Instrumentation:

-

High-field NMR spectrometer equipped with a variable-temperature probe.

Procedure:

-

The NMR probe is pre-cooled to a temperature at which the carbocation is stable (e.g., -80 °C or lower).

-

The NMR tube containing the carbocation solution is inserted into the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. The chemical shifts will be significantly downfield for the protons and carbons near the carbocationic center due to the deshielding effect of the positive charge. For instance, the ¹³C chemical shift of the positively charged carbon in tertiary carbocations can be in the range of 300-350 ppm.

The following diagram outlines the experimental workflow for the generation and analysis of a carbocation.

Conclusion

The 2,4,4-trimethyl-2-pentyl cation, as a tertiary carbocation, is a relatively stable yet reactive intermediate. Its stability is derived from the electron-donating and hyperconjugative effects of its three alkyl substituents. While it is not expected to undergo significant rearrangement to more stable forms, the possibility of an energetically neutral 1,2-methyl shift exists. The study of such cations is experimentally challenging but can be achieved through the use of superacid chemistry and low-temperature NMR spectroscopy. The principles and methodologies outlined in this guide provide a robust framework for understanding and investigating the behavior of the 2,4,4-trimethyl-2-pentyl cation and other related carbocationic species in chemical and biological systems.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. 7.9 Carbocation Structure and Stability - Organic Chemistry | OpenStax [openstax.org]

- 7. Chemistry Net: Organic Chemistry| Carbocations: Stability, Formation and Reactions [chem-net.blogspot.com]

- 8. sarthaks.com [sarthaks.com]

- 9. testbook.com [testbook.com]

- 10. The correct order of hydride affinity in the following carbocations in th.. [askfilo.com]

- 11. adda247.com [adda247.com]

- 12. Theoretical Studies on the Hydride Ion Affinities of Carbocations [inis.iaea.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. echemi.com [echemi.com]

- 18. Generation and NMR studies of stable cations derived from monothia[3.2]- and dithia[3.3]metacyclophanes [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]

- 20. Insights on the Lewis Superacid Al(OTeF5)3: Solvent Adducts, Characterization and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Taming superacids: stabilization of the fullerene cations HC60+ and C60.+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Spectroscopic Observation of the Formyl Cation in a Condensed Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations of 2-Chloro-2,4,4-trimethylpentane Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2,4,4-trimethylpentane, also known as tert-octyl chloride, is a tertiary alkyl halide whose reactivity is of significant interest in the study of nucleophilic substitution and elimination reaction mechanisms. Its highly branched structure provides a valuable model for investigating the influence of steric hindrance on reaction pathways and product distributions. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound, detailed experimental protocols for its investigation, and a summary of expected quantitative data.

Core Reactivity Principles: SN1 and E1 Mechanisms

Due to the tertiary nature of the carbon atom bearing the chlorine atom, this compound exclusively undergoes reactions via unimolecular (SN1 and E1) pathways. The formation of a relatively stable tertiary carbocation intermediate is the rate-determining step for both substitution and elimination reactions.

The primary competing reaction pathways are:

-

SN1 (Substitution Nucleophilic Unimolecular): In this pathway, a nucleophile attacks the tertiary carbocation, leading to the formation of a substitution product.

-

E1 (Elimination Unimolecular): In this pathway, a base abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of an alkene.

The ratio of SN1 to E1 products is influenced by factors such as the nature of the solvent, the strength of the nucleophile/base, and the reaction temperature.

The Role of Steric Hindrance in Elimination Reactions

A key feature of the reactivity of this compound is the profound effect of steric hindrance from the bulky tert-butyl group. In E1 reactions, two possible alkene isomers can be formed: the more substituted Zaitsev product (2,4,4-trimethyl-2-pentene) and the less substituted Hofmann product (2,4,4-trimethyl-1-pentene). Due to the significant steric strain associated with the formation of the Zaitsev product, the Hofmann product is expected to be the major elimination product.

Quantitative Data Summary

While specific experimental kinetic data for this compound is not extensively available in the literature, the following tables provide expected trends and data based on the reactivity of analogous tertiary alkyl halides, such as tert-butyl chloride.

| Reaction Condition | Expected Major Product(s) | Expected Minor Product(s) |

| Solvolysis (e.g., in Ethanol) | 2-Ethoxy-2,4,4-trimethylpentane (SN1) | 2,4,4-trimethyl-1-pentene (E1 - Hofmann) |

| 2,4,4-trimethyl-1-pentene (E1 - Hofmann) | 2,4,4-trimethyl-2-pentene (E1 - Zaitsev) | |

| With a Strong, Non-hindered Base | 2,4,4-trimethyl-1-pentene (E1 - Hofmann) | 2-Ethoxy-2,4,4-trimethylpentane (SN1) |

| (e.g., Sodium Ethoxide in Ethanol) | 2,4,4-trimethyl-2-pentene (E1 - Zaitsev) | |

| With a Strong, Hindered Base | 2,4,4-trimethyl-1-pentene (E1 - Hofmann) | 2,4,4-trimethyl-2-pentene (E1 - Zaitsev), Substitution Product (SN1) |

| (e.g., Potassium tert-butoxide) |

Table 1: Expected Product Distribution in Reactions of this compound

| Parameter | Expected Value/Trend |

| Rate Law | Rate = k[this compound] |

| Effect of Solvent Polarity on Rate | The reaction rate is expected to increase significantly with increasing solvent polarity (e.g., higher proportion of water in an alcohol-water mixture) due to stabilization of the carbocation intermediate. |

| Activation Energy (Ea) for Solvolysis | Expected to be in a similar range to other tertiary alkyl halides, though specific values are not readily available. |

| Enthalpy of Activation (ΔH‡) | Expected to be positive, indicating an endothermic transition state formation. |

| Entropy of Activation (ΔS‡) | Expected to be slightly positive or near zero for solvolysis, as the transition state involves dissociation, leading to increased disorder. |

Table 2: Expected Kinetic Parameters for the Reactions of this compound

Experimental Protocols

The following are detailed methodologies for investigating the reactivity of this compound.

Experiment 1: Kinetic Study of the Solvolysis of this compound

Objective: To determine the rate constant for the solvolysis of this compound in an aqueous ethanol (B145695) solution.

Materials:

-

This compound

-

Ethanol (absolute)

-

Distilled water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Erlenmeyer flasks

-

Burette

-

Pipettes

-

Thermostatic water bath

-

Stopwatch

Procedure:

-

Preparation of the Reaction Mixture: Prepare a stock solution of this compound in ethanol (e.g., 0.1 M). In a large Erlenmeyer flask, prepare the desired aqueous ethanol solvent mixture (e.g., 80:20 ethanol:water by volume).

-

Initiation of the Reaction: Place a known volume of the aqueous ethanol solvent in a constant temperature water bath to equilibrate. To start the reaction, add a precise volume of the this compound stock solution to the solvent mixture and start the stopwatch simultaneously.

-

Titration: At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold distilled water.

-

Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated hydrochloric acid (HCl) with the standardized NaOH solution until a faint pink endpoint is reached.

-

Record the volume of NaOH used.

-

Continue taking aliquots at regular intervals until the reaction is approximately 70-80% complete.

-

Data Analysis: The concentration of HCl produced at each time point is equivalent to the concentration of this compound that has reacted. The rate constant (k) can be determined by plotting ln([RCl]t/[RCl]0) versus time, where [RCl]0 is the initial concentration and [RCl]t is the concentration at time t. The slope of the resulting straight line will be -k.

Experiment 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the ratio of substitution and elimination products from the reaction of this compound with a base.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Sodium ethoxide (or other desired base)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Vials and syringes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of this compound in anhydrous ethanol.

-

Add the desired base (e.g., a solution of sodium ethoxide in ethanol) to the flask.

-

Heat the reaction mixture under reflux for a specified period (e.g., 1 hour).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water.

-

Extract the organic products with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent.

-

GC-MS Analysis: Dissolve the resulting product mixture in a small amount of a suitable solvent (e.g., hexane).

-

Inject a sample of the solution into the GC-MS.

-

Data Analysis: Identify the substitution and elimination products by their mass spectra. The relative peak areas in the gas chromatogram can be used to determine the product ratio.

Mandatory Visualizations

Caption: Competing SN1 and E1 reaction pathways for this compound.

Caption: General experimental workflow for investigating the reactivity of this compound.

Spectroscopic Analysis of 2-Chloro-2,4,4-trimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-2,4,4-trimethylpentane (CAS RN: 6111-88-2; Molecular Formula: C₈H₁₇Cl). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining these spectra are provided to guide researchers in their laboratory work. Visualizations of a general spectroscopic workflow and the predicted mass spectral fragmentation pathway are included to facilitate understanding.

Introduction

This compound is a tertiary alkyl halide. Understanding its structural and chemical properties is crucial for its application in various research and development settings. Spectroscopic analysis is the cornerstone of molecular characterization, providing detailed insights into the molecular structure, functional groups, and fragmentation patterns. This guide summarizes the predicted spectroscopic data for this compound and outlines the methodologies for its experimental determination.

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. It is imperative to note that this data is generated from computational models and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.70 | Singlet | 2H | -CH₂- |

| ~1.65 | Singlet | 6H | 2 x -CH₃ (C2) |

| ~1.05 | Singlet | 9H | -C(CH₃)₃ (C4) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~75 | C-Cl (C2) |

| ~55 | -CH₂- (C3) |

| ~38 | Quaternary C (C4) |

| ~32 | -C(CH₃)₃ (C4) |

| ~31 | 2 x -CH₃ (C2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1390-1365 | Medium | C-H bend (gem-dimethyl) |

| ~1250 | Medium | C-C skeletal vibrations |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique that causes fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 148 | [C₈H₁₇Cl]⁺ (Molecular Ion, ³⁵Cl isotope) |

| 150 | [C₈H₁₇Cl]⁺ (Molecular Ion, ³⁷Cl isotope) |

| 113 | [C₈H₁₇]⁺ (Loss of Cl) |

| 91 | [C₇H₁₁]⁺ (Further fragmentation) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation - often the base peak) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid alkyl halide like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

FT-IR Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

-

Background Spectrum: Record a background spectrum of the clean, empty salt plates.

-

Sample Spectrum: Place the salt plates with the sample film in the spectrometer's sample holder and record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

Predicted Mass Spectral Fragmentation of this compound

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Caption: Predicted fragmentation of this compound.

References

A Comprehensive Review of Tertiary Alkyl Halide Solvolysis Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solvolysis reactions of tertiary alkyl halides. This class of reactions is fundamental to understanding nucleophilic substitution and is of significant interest in the fields of physical organic chemistry and synthetic chemistry, including applications in drug development where reaction kinetics and mechanisms are critical. This document details the core principles, presents quantitative kinetic data, outlines experimental methodologies, and provides visual representations of the key pathways and workflows.

Introduction to Tertiary Alkyl Halide Solvolysis

Solvolysis refers to a nucleophilic substitution or elimination reaction where the solvent acts as the nucleophile.[1] For tertiary alkyl halides, the predominant mechanism for substitution is the SN1 (Substitution Nucleophilic Unimolecular) pathway. This is due to the high stability of the tertiary carbocation intermediate that is formed during the reaction.[2] The reaction rate is independent of the concentration of the nucleophile and is instead dependent on the concentration of the alkyl halide, following first-order kinetics.[3]

The general mechanism involves a two-step process:

-

Ionization: The carbon-halogen bond breaks heterolytically to form a planar tertiary carbocation and a halide ion. This is the slow, rate-determining step of the reaction.[3]

-

Nucleophilic Attack: The solvent molecule, acting as a nucleophile, attacks the carbocation. This is a fast step.

-

Deprotonation: If the solvent is protic (e.g., water, ethanol), a final rapid deprotonation step occurs to yield the final product.[4]

Elimination reactions, specifically E1, can also compete with SN1 substitution, particularly at higher temperatures.[5]

Kinetics and Quantitative Data

The rate of solvolysis of tertiary alkyl halides is highly sensitive to the structure of the alkyl group, the nature of the leaving group, and the properties of the solvent.

Relative Rates of Solvolysis

The stability of the carbocation intermediate is a primary determinant of the reaction rate. Tertiary carbocations are significantly more stable than secondary and primary carbocations due to hyperconjugation and inductive effects. This is reflected in the dramatically different rates of solvolysis.

| Alkyl Bromide | Classification | Relative Rate (in 80% aqueous ethanol (B145695) at 25°C) |

| Methyl bromide | Methyl | 1 |

| Ethyl bromide | Primary | 2 |

| Isopropyl bromide | Secondary | 43 |

| tert-Butyl bromide | Tertiary | 1,200,000 |

| Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[2] |

Solvent Effects and the Grunwald-Winstein Equation

The polarity of the solvent plays a crucial role in stabilizing the transition state and the carbocation intermediate, thereby accelerating the reaction.[6] Polar protic solvents, such as water and alcohols, are particularly effective at solvating both the developing carbocation and the leaving halide ion.[6]

The Grunwald-Winstein equation is a linear free-energy relationship that quantifies the effect of the solvent on the solvolysis rate:

log(k/k₀) = mY

where:

-

k is the rate constant in a given solvent.

-

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

-

m is a parameter that measures the sensitivity of the substrate to the solvent's ionizing power.

-

Y is a parameter that characterizes the ionizing power of the solvent.[7]

For substrates where the solvent also acts as a nucleophile, an extended Grunwald-Winstein equation is used:

log(k/k₀) = mY + lN

where:

-

l is the sensitivity of the substrate to the solvent's nucleophilicity.

-

N is the solvent nucleophilicity parameter.[8]

| Solvent | Y (ionizing power) | N (nucleophilicity) |

| 100% Ethanol | -2.03 | +0.37 |

| 80% Ethanol / 20% Water | 0.00 | 0.00 |

| 50% Ethanol / 50% Water | +1.65 | -0.09 |

| 100% Water | +3.49 | -0.26 |

| Acetic Acid | -1.64 | -2.05 |

| Formic Acid | +2.05 | -2.39 |

| Note: Y and N values are subject to revision and depend on the specific substrate used for their determination. |

Activation Parameters

The study of reaction rates at different temperatures allows for the determination of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). For the solvolysis of tert-butyl chloride, the activation energy (Ea) has been determined to be approximately 123 kJ/mol.[5]

Experimental Protocols

The kinetics of tertiary alkyl halide solvolysis are commonly studied by monitoring the production of the acidic byproduct (HX) over time.

Titrimetric Method for Determining Solvolysis Rate

This method involves titrating the acid produced during the solvolysis with a standardized base solution.

Objective: To measure the rate of solvolysis of tert-butyl chloride in an aqueous ethanol solvent system.[2]

Materials:

-

tert-Butyl chloride

-

Aqueous ethanol (e.g., 50:50 v/v)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

-

Bromothymol blue indicator

-

Erlenmeyer flasks, burette, pipette, stopwatch

Procedure:

-

Prepare a solution of the desired aqueous ethanol solvent.

-

To an Erlenmeyer flask, add a known volume of the solvent and a few drops of bromothymol blue indicator.

-

Add a precise, small volume of the standardized NaOH solution. The solution should turn blue.

-

Initiate the reaction by adding a known quantity of tert-butyl chloride to the flask and simultaneously start a timer.[2]

-

The solvolysis of tert-butyl chloride will produce HCl, which neutralizes the NaOH.[9] Record the time it takes for the indicator to change from blue to yellow/green.[2]

-

Immediately add another precise aliquot of the NaOH solution, and the solution will turn blue again.[2]

-

Continue this process, recording the time for each color change for several aliquots of NaOH.[2]

-

The rate of the reaction can be determined by plotting the concentration of the alkyl halide versus time.[2] The concentration of the alkyl halide at each time point can be calculated from the amount of NaOH consumed.

Data Analysis: For an SN1 reaction, the rate law is: Rate = k[R-X]. A plot of ln[R-X] versus time will yield a straight line with a slope of -k, where k is the first-order rate constant.[10]

Visualizing Reaction Pathways and Workflows

SN1 Reaction Pathway

The following diagram illustrates the stepwise mechanism of the SN1 solvolysis of a tertiary alkyl halide.

Caption: The SN1 reaction mechanism for tertiary alkyl halide solvolysis.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical flow of the titrimetric method for determining the rate of solvolysis.

Caption: Workflow for the titrimetric determination of solvolysis kinetics.

Conclusion

The solvolysis of tertiary alkyl halides is a cornerstone of physical organic chemistry, providing a clear example of the SN1 mechanism. The reaction is characterized by its first-order kinetics and the formation of a stable tertiary carbocation intermediate. The rate of these reactions is profoundly influenced by the solvent's ionizing power, a relationship that can be quantified using the Grunwald-Winstein equation. The experimental determination of solvolysis rates, typically through titrimetric monitoring of acid production, offers valuable insights into these fundamental chemical transformations. A thorough understanding of these principles is essential for professionals in chemical research and drug development, where control over reaction pathways and kinetics is paramount.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. studylib.net [studylib.net]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. amherst.edu [amherst.edu]

- 10. studylib.net [studylib.net]

Navigating the Steric Maze: A Technical Guide to SN1/E1 Reactions with Hindered Substrates

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis and drug development, a profound understanding of reaction mechanisms is paramount. Among these, the unimolecular substitution (SN1) and elimination (E1) reactions of sterically hindered substrates present a unique set of challenges and opportunities. This technical guide provides an in-depth exploration of the core concepts governing these pathways, offering valuable insights for professionals engaged in molecular design and synthesis.

The Carbocation: At the Heart of the Reaction

At the core of both SN1 and E1 reactions lies the formation of a carbocation intermediate. This process is the rate-determining step and is profoundly influenced by the structure of the substrate. For sterically hindered substrates, where the approach of a nucleophile for a concerted SN2 reaction is impeded, the unimolecular pathway becomes dominant.

The stability of the carbocation is a critical factor governing the reaction rate. Tertiary and secondary carbocations, stabilized by hyperconjugation and inductive effects, are readily formed from hindered substrates. This initial ionization is often facilitated by polar protic solvents, which can solvate both the departing leaving group and the nascent carbocation.

A key feature of reactions proceeding through a carbocation intermediate is the potential for rearrangements. Less stable carbocations can rearrange to more stable ones via 1,2-hydride or 1,2-alkyl shifts.[1] This phenomenon often leads to a mixture of products, including those with a rearranged carbon skeleton, a crucial consideration in synthetic design.

The Competing Pathways: Substitution vs. Elimination

Once the carbocation is formed, it faces a bifurcation in its reactive fate: it can either be attacked by a nucleophile in an SN1 pathway to yield a substitution product, or it can lose a proton from an adjacent carbon in an E1 pathway to form an alkene.[2] This competition between SN1 and E1 is a central theme in the chemistry of hindered substrates.

Several factors influence the ratio of substitution to elimination products:

-

Temperature: E1 reactions are generally favored at higher temperatures. The elimination process results in an increase in the number of molecules, leading to a positive entropy change, which is more significant at elevated temperatures.[3]

-

Nature of the Nucleophile/Base: Weakly basic, good nucleophiles favor SN1 reactions. Conversely, while strong bases favor the bimolecular E2 pathway, even weak bases can facilitate E1 elimination from a carbocation. In many cases, the solvent itself acts as the nucleophile (in SN1) or the base (in E1), a process known as solvolysis.

-

Substrate Structure: The structure of the substrate can influence the product ratio. Highly branched substrates that can form more substituted (and thus more stable) alkenes may show a higher proportion of E1 products.[3]

Quantitative Analysis of Reaction Rates and Product Distributions

To provide a clearer picture of the factors influencing SN1/E1 reactions of hindered substrates, the following tables summarize key quantitative data from the literature.

| Substrate | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| tert-Butyl Chloride | 90% Acetone-H₂O | 50 | 4.55 x 10⁻⁶ | [4] |

| tert-Butyl Chloride | 80% MeOH-H₂O | 25 | 2.55 x 10⁻⁵ | [4] |

| Neopentyl Bromide | Methanol | 25 | (SN2 rate is ~3 million times slower than methyl bromide) | [1] |

Table 1: Representative Rate Constants for the Solvolysis of Hindered Substrates.

| Substrate | Conditions | % SN1 Product | % E1 Product | Reference |

| tert-Butyl Bromide | Dry Ethanol | 81% | 19% | [3] |

| 2-Bromo-2-methylbutane | 80% Ethanol | - | - | [3] |

| 2-Chloro-2-methylbutane | 80% Ethanol | - | - | [3] |

| 2-Bromo-octane | 60% Aqueous Ethanol, 100°C | ~86% | ~14% | [3] |

Table 2: Product Distribution in SN1/E1 Reactions of Hindered Substrates.

Visualizing the Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and relationships in SN1/E1 reactions of hindered substrates.

References

An In-Depth Technical Guide to the IUPAC Nomenclature and Structural Isomers of C8H17Cl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of C8H17Cl, their systematic IUPAC nomenclature, and relevant experimental methodologies for their synthesis and differentiation. The information is tailored for professionals in research, scientific, and drug development fields, emphasizing a systematic approach to understanding the diverse isomeric landscape of this chlorinated octane (B31449).

IUPAC Nomenclature of Alkyl Halides

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring clarity and consistency in scientific communication. For alkyl halides, the halogen is treated as a substituent on the parent alkane chain.[1][2][3] The naming process follows a set of established rules:

-

Identify the Parent Chain : The longest continuous carbon chain containing the halogen atom is identified as the parent alkane.[1][2]

-

Numbering the Carbon Chain : The chain is numbered from the end that gives the carbon atom bonded to the halogen the lowest possible number.[2][3] If there are other substituents, the chain is numbered to give the substituents the lowest possible locants.

-

Naming the Halogen : The halogen is named as a prefix, changing the "-ine" ending to "-o" (e.g., chlorine becomes chloro).[1]

-

Alphabetical Order of Substituents : If multiple substituents are present, they are listed in alphabetical order, irrespective of their position number.[4]

-

Complex Substituents : If a substituent is branched, it is named as a complex substituent, with the carbon attached to the parent chain numbered as 1. The name of the complex substituent is enclosed in parentheses.

Structural Isomers of C8H17Cl

Structural isomers, also known as constitutional isomers, are molecules that share the same molecular formula but have different structural arrangements of atoms. The structural diversity of C8H17Cl arises from two main types of isomerism:

-

Chain Isomerism : This occurs due to different arrangements of the carbon skeleton, resulting in straight-chain and branched-chain structures.

-

Positional Isomerism : This arises from the different possible positions of the chlorine atom on a given carbon skeleton.

To systematically identify all structural isomers of C8H17Cl, one must first consider the structural isomers of the parent alkane, octane (C8H18). There are 18 structural isomers of octane. By considering the unique carbon positions on each of these 18 parent skeletons, all possible structural isomers of C8H17Cl can be derived.

The following table provides a comprehensive list of the structural isomers of C8H17Cl, categorized by their parent octane isomer, along with their IUPAC names.

Table 1: Structural Isomers of C8H17Cl and their IUPAC Names

| Parent Octane Isomer | IUPAC Name of C8H17Cl Isomer |

| Octane | 1-Chlorooctane (B87089) |

| 2-Chlorooctane | |

| 3-Chlorooctane | |

| 4-Chlorooctane | |

| 2-Methylheptane | 1-Chloro-2-methylheptane |

| 2-Chloro-2-methylheptane | |

| 3-Chloro-2-methylheptane | |

| 4-Chloro-2-methylheptane | |

| 5-Chloro-2-methylheptane | |

| 6-Chloro-2-methylheptane | |

| 1-Chloro-6-methylheptane | |

| 3-Methylheptane | 1-Chloro-3-methylheptane |

| 2-Chloro-3-methylheptane | |

| 3-Chloro-3-methylheptane | |

| 4-Chloro-3-methylheptane | |

| 1-Chloro-5-methylheptane | |

| 2-Chloro-5-methylheptane | |

| 3-(Chloromethyl)heptane | |

| 4-Methylheptane | 1-Chloro-4-methylheptane |

| 2-Chloro-4-methylheptane | |

| 3-Chloro-4-methylheptane | |

| 4-Chloro-4-methylheptane | |

| 4-(Chloromethyl)heptane | |

| 3-Ethylhexane | 1-Chloro-3-ethylhexane |

| 2-Chloro-3-ethylhexane | |

| 3-Chloro-3-ethylhexane | |

| 3-(Chloromethyl)hexane | |

| 1-Chloro-4-ethylhexane | |

| 2-Chloro-4-ethylhexane | |

| 2,2-Dimethylhexane | 1-Chloro-2,2-dimethylhexane |

| 3-Chloro-2,2-dimethylhexane | |

| 4-Chloro-2,2-dimethylhexane | |

| 5-Chloro-2,2-dimethylhexane | |

| 1-Chloro-5,5-dimethylhexane | |

| 2,3-Dimethylhexane | 1-Chloro-2,3-dimethylhexane |

| 2-Chloro-2,3-dimethylhexane | |

| 3-Chloro-2,3-dimethylhexane | |

| 4-Chloro-2,3-dimethylhexane | |

| 5-Chloro-2,3-dimethylhexane | |

| 1-Chloro-4,5-dimethylhexane | |

| 2,4-Dimethylhexane | 1-Chloro-2,4-dimethylhexane |

| 2-Chloro-2,4-dimethylhexane | |

| 3-Chloro-2,4-dimethylhexane | |

| 4-Chloro-2,4-dimethylhexane | |

| 1-Chloro-3,5-dimethylhexane | |

| 2,5-Dimethylhexane | 1-Chloro-2,5-dimethylhexane |

| 2-Chloro-2,5-dimethylhexane | |

| 3-Chloro-2,5-dimethylhexane | |

| 3,3-Dimethylhexane | 1-Chloro-3,3-dimethylhexane |

| 2-Chloro-3,3-dimethylhexane | |

| 4-Chloro-3,3-dimethylhexane | |

| 1-Chloro-4,4-dimethylhexane | |

| 3,4-Dimethylhexane | 1-Chloro-3,4-dimethylhexane |

| 2-Chloro-3,4-dimethylhexane | |

| 3-Chloro-3,4-dimethylhexane | |

| 2-Methyl-3-ethylpentane | 1-Chloro-2-methyl-3-ethylpentane |

| 2-Chloro-2-methyl-3-ethylpentane | |

| 3-Chloro-2-methyl-3-ethylpentane | |

| 1-Chloro-3-ethyl-4-methylpentane | |

| 2-(Chloromethyl)-3-ethylpentane | |

| 3-Methyl-3-ethylpentane | 1-Chloro-3-methyl-3-ethylpentane |

| 2-Chloro-3-methyl-3-ethylpentane | |

| 2,2,3-Trimethylpentane | 1-Chloro-2,2,3-trimethylpentane |

| 3-Chloro-2,2,3-trimethylpentane | |

| 4-Chloro-2,2,3-trimethylpentane | |

| 1-Chloro-3,4,4-trimethylpentane | |

| 2,2,4-Trimethylpentane | 1-Chloro-2,2,4-trimethylpentane |

| 3-Chloro-2,2,4-trimethylpentane | |

| 4-Chloro-2,2,4-trimethylpentane | |

| 1-Chloro-2,4,4-trimethylpentane | |

| 2,3,3-Trimethylpentane | 1-Chloro-2,3,3-trimethylpentane |

| 2-Chloro-2,3,3-trimethylpentane | |

| 4-Chloro-2,3,3-trimethylpentane | |

| 1-Chloro-3,3,4-trimethylpentane | |

| 2,3,4-Trimethylpentane | 1-Chloro-2,3,4-trimethylpentane |

| 2-Chloro-2,3,4-trimethylpentane | |

| 2,2,3,3-Tetramethylbutane | 1-Chloro-2,2,3,3-tetramethylbutane |

Quantitative Data of C8H17Cl Isomers

The physical properties of structural isomers, such as boiling point, are influenced by factors like intermolecular forces and molecular shape. Generally, for alkanes and their derivatives, increased branching leads to a more compact, spherical shape, which reduces the surface area for intermolecular contact and lowers the boiling point.[5][6]

Table 2: Physical Properties of Selected C8H17Cl Isomers

| IUPAC Name | Boiling Point (°C) |

| 1-Chlorooctane | 182-183 |

| 3-(Chloromethyl)heptane | 180-185[7] |

| 3-Chloro-3-methylheptane | ~158 |

Experimental Protocols

Synthesis of Chloroalkanes

The synthesis of chloroalkanes can be achieved through various methods, with the choice of method depending on the desired isomer and the starting material.

4.1.1. Synthesis of 1-Chlorooctane from n-Octanol

Principle: Primary alcohols can be converted to primary alkyl chlorides using a variety of chlorinating agents. A common laboratory method involves the use of thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst. An industrial method involves the reaction of n-octanol with bis(trichloromethyl) carbonate.[7]

Protocol using Bis(trichloromethyl) carbonate:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and dropping funnels, dissolve an organic amine catalyst (e.g., 1,3-dimethyl-2-imidazolidinone) in an organic solvent such as chlorobenzene.

-

Reagent Addition: Heat the catalyst solution to 60-150°C. Slowly and simultaneously add solutions of n-octanol and bis(trichloromethyl) carbonate, each dissolved in the same organic solvent, to the reaction mixture over a period of 2-4 hours.

-

Reaction: Maintain the reaction temperature and continue stirring for an additional 4-9 hours after the addition is complete.

-

Workup and Purification: After the reaction is complete, cool the mixture. Remove the solvent by distillation under reduced pressure. The crude 1-chlorooctane is then purified by vacuum distillation.

Differentiation and Characterization of Isomers

The structural differences between isomers of C8H17Cl can be elucidated using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[8][9] The retention time of a compound is dependent on its boiling point and its interaction with the stationary phase.[9] Following separation by GC, the mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments, aiding in structural identification.[10][11]

Protocol for Isomer Separation:

-

Sample Preparation: Prepare a dilute solution of the C8H17Cl isomer mixture in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating isomers based on boiling point differences.

-

Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.

-

Temperature Program: A temperature program is typically employed, starting at a lower temperature and gradually increasing to a higher temperature to ensure the elution of all isomers. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Injector and Detector Temperature: The injector and detector temperatures should be set higher than the final oven temperature to ensure complete vaporization and prevent condensation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used for the analysis of these compounds.

-

Mass Range: Scan a mass range that includes the molecular ion of C8H17Cl (m/z 148.1) and its characteristic fragment ions.

-

-

Data Analysis: Identify the separated isomers by their retention times and compare their mass spectra to library databases or known standards. Fragmentation patterns can provide clues to the branching of the carbon chain and the position of the chlorine atom.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). The chemical shift of a nucleus is influenced by the electron density around it, which is affected by the presence of electronegative atoms and the overall molecular structure.[12] The splitting pattern (multiplicity) of a proton signal provides information about the number of neighboring protons.

Protocol for Isomer Characterization:

-

Sample Preparation: Dissolve a small amount of the purified C8H17Cl isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

Chemical Shift Analysis: Protons on the carbon bearing the chlorine atom will be deshielded and appear at a higher chemical shift (typically in the range of 3.5-4.0 ppm) compared to other alkyl protons. The exact chemical shift can help differentiate between primary, secondary, and tertiary chloroalkanes.[13]

-

Integration: The integration of each signal corresponds to the number of protons giving rise to that signal.

-

Splitting Patterns: The multiplicity of the signals will reveal the number of adjacent, non-equivalent protons, which is crucial for determining the connectivity of the atoms.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

Chemical Shift Analysis: The carbon atom bonded to the chlorine atom will have a characteristic chemical shift (typically in the range of 40-70 ppm). The number of distinct signals in the spectrum indicates the number of unique carbon environments in the molecule, which can help distinguish between isomers with different symmetries.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the nomenclature and isomerism of C8H17Cl.

Caption: Workflow for the IUPAC Nomenclature of C8H17Cl Isomers.

Caption: Relationships Between Structural Isomers of C8H17Cl.

References

- 1. Nomenclature of Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 2. Naming Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 3. chemlaba.wordpress.com [chemlaba.wordpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Heptane, 3-chloro-3-methyl- (CAS 5272-02-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. academic.oup.com [academic.oup.com]

- 11. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to the Core of 2-Chloro-2,4,4-trimethylpentane: Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 2-Chloro-2,4,4-trimethylpentane, a key intermediate in various chemical syntheses. While a singular "discovery" event of this compound as a novel entity is not prominently documented in early chemical literature, its first synthesis can be logically attributed to well-established methods for the creation of tertiary alkyl halides from corresponding alcohols and alkenes, which were prevalent in the mid-20th century. This guide details the two primary and historically significant synthetic routes: the hydrochlorination of diisobutylene and the reaction of 2,4,4-trimethyl-2-pentanol (B108734) with hydrogen chloride. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to provide a thorough understanding for researchers and professionals in the field.

Introduction

This compound, also known as tertiary-octyl chloride, is a halogenated alkane characterized by a highly branched structure. Its significance lies in its utility as a precursor and intermediate in the synthesis of more complex molecules, particularly in the realm of polymer chemistry and organic synthesis. The historical context of its first synthesis is rooted in the foundational work on carbocation chemistry, a field significantly advanced by chemists like Frank C. Whitmore. The preparation of this tertiary alkyl halide serves as a classic example of electrophilic addition to alkenes and nucleophilic substitution at a tertiary alcohol, both fundamental reactions in organic chemistry.

Physicochemical Properties